molecular formula C7H7F2N3O4 B12467268 Ethyl 1-(difluoromethyl)-3-nitropyrazole-4-carboxylate

Ethyl 1-(difluoromethyl)-3-nitropyrazole-4-carboxylate

Cat. No.: B12467268
M. Wt: 235.14 g/mol
InChI Key: KLRPHJBQIRKZIF-UHFFFAOYSA-N
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Description

Ethyl 1-(difluoromethyl)-3-nitropyrazole-4-carboxylate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(difluoromethyl)-3-nitropyrazole-4-carboxylate typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(difluoromethyl)-3-nitropyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, solvents like DMSO or acetonitrile, and bases like potassium carbonate.

Major Products:

Mechanism of Action

The mechanism of action of Ethyl 1-(difluoromethyl)-3-nitropyrazole-4-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

  • Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
  • 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one

Comparison: Ethyl 1-(difluoromethyl)-3-nitropyrazole-4-carboxylate is unique due to the presence of both the difluoromethyl and nitro groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and binding affinity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H7F2N3O4

Molecular Weight

235.14 g/mol

IUPAC Name

ethyl 1-(difluoromethyl)-3-nitropyrazole-4-carboxylate

InChI

InChI=1S/C7H7F2N3O4/c1-2-16-6(13)4-3-11(7(8)9)10-5(4)12(14)15/h3,7H,2H2,1H3

InChI Key

KLRPHJBQIRKZIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1[N+](=O)[O-])C(F)F

Origin of Product

United States

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